2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSLSLZSJFMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into two primary fragments:
- 1-(4-Fluorophenyl)ethan-1-one : A ketone fragment with a para-fluorophenyl substituent.
- 6-(4-Chlorophenyl)pyridazin-3-yl sulfanyl : A pyridazine ring bearing a 4-chlorophenyl group at position 6 and a sulfanyl (-S-) group at position 3.
Coupling these fragments via a sulfur bridge forms the final product. Below, we detail the synthesis of each fragment and their subsequent conjugation.
Synthesis of 1-(4-Fluorophenyl)ethan-1-one
Weinreb Amide Approach
The ethanone fragment is most efficiently synthesized via the Weinreb amide method, as demonstrated in. This route avoids over-addition of organometallic reagents and ensures high yields:
Procedure :
- Deprotonation : Lithium diisopropylamide (LDA, 2.0 M in heptane/THF) is added to 4-picoline at -78°C under inert atmosphere.
- Acylation : The resulting lithiated species reacts with 4-fluoro-N-methoxy-N-methylbenzamide (Weinreb amide) to form the ketone.
- Workup : Quenching with brine, extraction with ethyl acetate, and solvent evaporation yield 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone as an orange solid (100% yield).
Key Data :
Synthesis of 6-(4-Chlorophenyl)pyridazin-3-yl Sulfanyl
Pyridazine Core Formation
Pyridazines are typically synthesized via cyclization of 1,4-diketones with hydrazines. For 6-(4-chlorophenyl)pyridazin-3(2H)-one:
Procedure :
- Cyclization : 4-Chlorophenylglyoxal is treated with hydrazine hydrate in ethanol under reflux to form 6-(4-chlorophenyl)pyridazin-3(2H)-one.
- Chlorination : The 3-hydroxyl group is replaced with chlorine using POCl₃ in dimethylformamide (DMF), yielding 3-chloro-6-(4-chlorophenyl)pyridazine.
Key Data :
Thiolation Strategies
Introducing the sulfanyl group at position 3 involves nucleophilic substitution or metal-catalyzed coupling:
Nucleophilic Substitution
Procedure :
- Thiolate Generation : Sodium hydride (NaH) in THF deprotonates 1-(4-fluorophenyl)ethan-1-thiol to form the thiolate anion.
- Substitution : Reaction with 3-chloro-6-(4-chlorophenyl)pyridazine at 60°C affords the sulfanyl-linked product.
Optimization :
- Solvent : DMF enhances reactivity but requires careful moisture exclusion.
- Yield : ~65–70% after column chromatography.
Ullmann Coupling
For electron-deficient pyridazines, copper-catalyzed coupling improves efficiency:
Procedure :
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ in DMSO.
- Coupling : 3-Bromo-6-(4-chlorophenyl)pyridazine reacts with 1-(4-fluorophenyl)ethan-1-thiol at 100°C for 24 hours.
Key Data :
Fragment Coupling and Final Product Characterization
Convergent Synthesis
The thiolated pyridazine and ethanone are coupled under optimized conditions:
Procedure :
- Mitsunobu Reaction : Using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF, the pyridazine-thiol reacts with 2-hydroxy-1-(4-fluorophenyl)ethan-1-one.
- Workup : Aqueous extraction and silica gel chromatography yield the final product.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 95 | Simple setup, low cost | Moderate yields, by-product formation |
| Ullmann Coupling | 80 | 97 | High efficiency, fewer steps | Requires brominated precursor, costly catalysts |
| Mitsunobu Reaction | 60–65 | 95 | Mild conditions, stereoselective | Expensive reagents, scalability issues |
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one: Known for its cyclooxygenase-2 inhibitory activity.
6-(4-chlorophenyl)-3-pyridazinol: Studied for its diverse pharmacological properties.
The uniqueness of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a synthetic organic molecule that belongs to the class of pyridazine derivatives. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, modes of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring linked to a 4-chlorophenyl group and a 4-fluorophenyl group through a sulfanyl linkage. Its molecular formula is , with a molecular weight of approximately 359.85 g/mol.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.
Anticancer Properties
Studies have demonstrated that derivatives of pyridazine, including this compound, exhibit anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .
Modes of Action
The biological activity of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can be attributed to several mechanisms:
- Enzyme Binding : The compound binds to active sites or allosteric sites on enzymes, leading to conformational changes that affect their activity.
- Gene Expression Modulation : It may influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes.
- Signal Transduction Pathways : The compound can modulate various signaling pathways, impacting cellular responses to external stimuli.
Study on Anticancer Activity
A study evaluated the anticancer effects of several pyridazine derivatives, including this compound, using the MTT assay. Results indicated significant cytotoxicity against cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one | HEP3B | 12.5 |
| 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one | MDA-MB-453 | 15.0 |
| Methotrexate | HEP3B | 10.0 |
Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of pyridazine derivatives. The compound was tested for its ability to inhibit COX enzymes and showed promising results in reducing inflammatory markers in vitro .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one, and what analytical techniques ensure purity?
- Synthetic Routes : Multi-step reactions are typical, starting with the formation of the pyridazine core followed by sulfanyl-ethanone linkage. Key steps include nucleophilic substitution (e.g., thiol coupling) and ketone functionalization. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products .
- Analytical Techniques : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. How can spectroscopic methods characterize the molecular structure of this compound?
- NMR : H and C NMR identify aromatic protons (4-chlorophenyl and 4-fluorophenyl groups) and the sulfanyl-ethanone moiety. Chemical shifts near δ 7.5–8.5 ppm indicate pyridazine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 356.78 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity and intermolecular interactions .
Advanced Research Questions
Q. How should researchers design assays to evaluate the compound’s biological activity (e.g., antibacterial or anticancer)?
- Antibacterial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
- Anticancer Screens : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare dose-response curves with structural analogs to identify substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Q. What experimental approaches elucidate the mechanism of action, such as enzyme inhibition or receptor binding?
- Enzyme Inhibition Studies : Use purified enzymes (e.g., kinases, topoisomerases) in fluorometric assays. Measure IC values and perform Lineweaver-Burk analysis to identify competitive/non-competitive inhibition .
- Receptor Interaction Assays : Radioligand binding studies (e.g., H-labeled ligands) quantify affinity for targets like G-protein-coupled receptors (GPCRs). Molecular docking (AutoDock Vina) predicts binding poses using crystal structures from the Protein Data Bank .
Q. How can contradictory data in biological activity studies be resolved?
- Variable Control : Standardize assay conditions (pH, serum concentration) to reduce variability. Validate results across multiple cell lines or microbial strains .
- SAR Analysis : Compare analogs (e.g., triazolo-pyridazine derivatives) to isolate substituent effects. For example, replacing 4-fluorophenyl with thiophene alters lipophilicity and target engagement .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PEG 400) or formulate as nanoparticles. LogP values (calculated via ChemDraw) guide solvent selection .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify labile groups (e.g., ester to amide) to improve half-life .
Methodological Challenges
Q. How are structure-activity relationship (SAR) studies conducted for pyridazine derivatives?
- Synthetic Modifications : Systematically vary substituents (e.g., halogens, methyl groups) on the pyridazine and aryl rings. Use parallel synthesis for high-throughput screening .
- Data Analysis : Apply multivariate statistics (e.g., principal component analysis) to correlate structural features (ClogP, polar surface area) with bioactivity .
Q. What computational tools predict the compound’s reactivity and stability under physiological conditions?
- DFT Calculations : Gaussian software models electron density maps to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s susceptibility to oxidation can be assessed .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) identify decomposition products via LC-MS. Hydrolysis or photodegradation mechanisms are inferred from fragment ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
